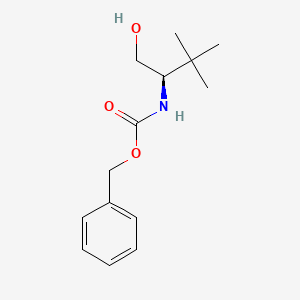

n-Carbobenzoxy-d-tert-leucinol

Description

BenchChem offers high-quality n-Carbobenzoxy-d-tert-leucinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Carbobenzoxy-d-tert-leucinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHWKVTZVGMHH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

n-Carbobenzoxy-d-tert-leucinol CAS number and chemical properties

An In-depth Technical Guide to N-Carbobenzoxy-d-tert-leucinol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Carbobenzoxy-d-tert-leucinol, a valuable chiral building block in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, and key applications of this compound, grounding all information in established scientific principles and practices.

Introduction: The Strategic Importance of N-Cbz-d-tert-leucinol

N-Carbobenzoxy-d-tert-leucinol is a protected amino alcohol. Its significance stems from the unique combination of three structural features:

-

The D-tert-leucinol Core: This provides a sterically hindered and chiral scaffold. The bulky tert-butyl group can influence the conformational rigidity of molecules into which it is incorporated, while the defined stereochemistry is crucial for enantioselective synthesis and creating stereospecific interactions with biological targets.

-

The Carbobenzoxy (Cbz or Z) Protecting Group: This is a well-established amine protecting group. Its robustness under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it a strategic choice in multi-step syntheses.[1][2] The Cbz group allows for the selective modification of other functional groups within a molecule without affecting the protected amine.

-

The Hydroxyl Group: The primary alcohol offers a reactive site for further functionalization, such as esterification or oxidation, enabling the extension of the molecular framework.

This combination makes N-Cbz-d-tert-leucinol an essential intermediate in the synthesis of complex chiral molecules, including peptide-based therapeutics and other pharmacologically active compounds where stereochemical purity is paramount for efficacy and safety.[3][4]

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for N-Cbz-d-tert-leucinol is not extensively published, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Data | Source |

| CAS Number | 186692-52-4 | [5] |

| Molecular Formula | C₁₄H₂₁NO₃ | Calculated |

| Molecular Weight | 251.32 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[6] |

| Melting Point | Data not available. The precursor, (R)-(-)-tert-Leucinol, has a melting point of 30-33 °C. The Cbz-protected derivative is expected to have a significantly different and higher melting point. | |

| Solubility | Likely has low solubility in water; soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. | Inferred from related Cbz-protected amino acids[2] |

| Optical Activity | As a derivative of D-tert-leucinol, it is expected to be optically active. | Inferred |

Spectroscopic Characterization

Full characterization of N-Cbz-d-tert-leucinol would rely on a combination of spectroscopic techniques to confirm its structure and purity.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the Cbz group, the protons of the tert-leucinol backbone, and the bulky tert-butyl group.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the number of unique carbon environments, including the carbonyl of the carbamate, the aromatic carbons, and the aliphatic carbons of the amino alcohol.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1690-1710 cm⁻¹), and C-O stretching.

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

While specific spectra for this exact compound are not publicly available, databases for related structures like (R)-TERT-LEUCINOL and N-Carbobenzoxy-D,L-leucine can provide valuable comparative data.[8][9]

Synthesis and Reactivity

Synthetic Protocol: N-Protection of D-tert-leucinol

The most direct and common method for preparing N-Cbz-d-tert-leucinol is through the reaction of D-tert-leucinol with benzyl chloroformate (Cbz-Cl) under basic conditions. This is a standard Schotten-Baumann reaction.

Reaction: D-tert-leucinol + Benzyl Chloroformate → N-Carbobenzoxy-d-tert-leucinol

Experimental Protocol:

-

Dissolution: Dissolve D-tert-leucinol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of acetone and water.

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq), to the reaction mixture and cool to 0-5 °C in an ice bath. The base acts to neutralize the HCl byproduct generated during the reaction.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirred, cooled solution. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, perform an aqueous workup. If using a water-miscible solvent like acetone, it should first be removed under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure N-Cbz-d-tert-leucinol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. N-Carbobenzoxy-D-Tert-Leucinol CAS#: 186692-52-4 [m.chemicalbook.com]

- 6. 112245-13-3 CAS MSDS ((S)-TERT-LEUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. (R)-TERT-LEUCINOL(112245-09-7) 1H NMR [m.chemicalbook.com]

- 10. CN102977056B - Synthesis method of N-carbobenzoxy-3-fluoro-4-morpholinylaniline - Google Patents [patents.google.com]

Molecular Profiling of N-Cbz-D-tert-leucinol: Structural Architecture and Synthetic Utility

An In-depth Technical Guide to N-Cbz-D-tert-leucinol

Abstract This technical guide provides a comprehensive structural and functional analysis of N-Cbz-D-tert-leucinol (Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate), a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Distinguished by its bulky tert-butyl side chain and D-configuration, this molecule confers unique steric hindrance and proteolytic resistance to therapeutic scaffolds. This document details its molecular architecture, validated synthetic pathways, physicochemical characterization, and applications in modern drug discovery.[1]

Molecular Architecture & Stereochemistry

Core Structural Analysis

N-Cbz-D-tert-leucinol represents a protected amino alcohol derived from the non-proteinogenic amino acid D-tert-leucine . Its structure is defined by three distinct functional domains:

-

The Protecting Group (N-Cbz): A benzyloxycarbonyl (Cbz or Z) moiety attached to the amine. This group provides orthogonal stability during peptide coupling, resistant to basic and mild acidic conditions, yet removable via catalytic hydrogenolysis (

/Pd-C). -

The Chiral Core (D-tert-leucinol): The reduced form of D-tert-leucine. The "D" designation refers to the stereochemical configuration, which is (R) according to Cahn-Ingold-Prelog (CIP) priority rules.

-

The Steric Anchor (tert-Butyl Group): A bulky trimethyl group directly attached to the chiral center (

). This group restricts conformational flexibility (rotational entropy), locking the molecule into specific conformations favorable for enzyme binding pockets.

Stereochemical Designation

The absolute configuration is critical for biological activity.

-

IUPAC Name: Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

-

Isomerism: The (R)-enantiomer is the mirror image of the naturally derived L-isomer ((S)-tert-leucinol).

-

CIP Priority Assignment (

):- (Nitrogen, Atomic No. 7)

- (Carbon bonded to Oxygen)

- (Carbon bonded to Carbons)

- (Hydrogen)[2]

-

Result: With Hydrogen in the rear, the sequence

traces a Clockwise path, confirming the (R) configuration.

Table 1: Physicochemical Profile

| Property | Data / Value | Note |

|---|

| Molecular Formula |

Synthesis & Characterization Strategy

Synthetic Pathway (Retrosynthetic Analysis)

The synthesis of N-Cbz-D-tert-leucinol is best approached via the reduction of D-tert-leucine followed by protection, or protection followed by reduction. The Reduction-First strategy is often preferred to avoid potential side reactions with the carbamate during strong hydride reductions.

Method A: Reduction-Protection (Recommended)

-

Reduction: D-tert-Leucine is reduced to D-tert-leucinol using Lithium Aluminum Hydride (LAH) or Borane-DMS complex. The bulky tert-butyl group requires extended reflux times compared to standard amino acids.

-

Protection: The resulting amino alcohol is reacted with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous

/Dioxane).

Figure 1: Stepwise synthetic workflow for the production of N-Cbz-D-tert-leucinol from D-tert-leucine.

Analytical Characterization (Self-Validating Protocol)

To ensure the identity and purity of the compound, the following analytical signatures must be verified.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy (

- 7.35 ppm (m, 5H): Diagnostic aromatic protons of the Cbz group.

-

5.10 ppm (s, 2H): Benzylic methylene protons (

-

4.80 ppm (br d, 1H): Carbamate

-

3.50-3.80 ppm (m, 3H): The chiral center methine (

- 0.95 ppm (s, 9H): The intense singlet of the tert-butyl group. Note: This peak is distinctively upfield and sharp.

B. Optical Rotation (Chiral Purity Check) Since specific literature values for the N-Cbz derivative are rare, the optical rotation of the intermediate D-tert-leucinol serves as the primary QC checkpoint before protection.

-

L-tert-leucinol (Reference):

(c=1.5, EtOH) [1]. -

D-tert-leucinol (Target): Expected

(c=1.5, EtOH). -

Protocol: Measure rotation of the amino alcohol intermediate. If

is within range (e.g., -35° to -39°), proceed to Cbz protection.

Applications in Drug Development

Pharmacophore Utility

The D-tert-leucinol motif is a "privileged structure" in medicinal chemistry.

-

Proteolytic Resistance: Natural enzymes primarily recognize L-amino acids. The incorporation of the D-enantiomer renders the peptide backbone resistant to proteases, significantly extending the plasma half-life of peptide drugs.

-

Steric Occlusion: The tert-butyl group is one of the bulkiest hydrophobic side chains. It is used to fill large hydrophobic pockets (S1/S2 subsites) in viral proteases (e.g., HIV, HCV) or to enforce a specific dihedral angle in the peptide backbone.

Key Therapeutic Classes

-

HIV Protease Inhibitors: While Atazanavir utilizes L-tert-leucine, D-isomers are investigated for next-generation inhibitors designed to combat resistance mutations.

-

HCV NS3/4A Protease Inhibitors: tert-Leucine derivatives are standard P1/P2 elements in "previr" drugs (e.g., Telaprevir, Boceprevir). The N-Cbz-D-tert-leucinol scaffold serves as a precursor for generating novel P1' warheads (e.g., ketoamides).

Figure 2: Functional utility map of the N-Cbz-D-tert-leucinol scaffold in pharmaceutical sciences.

Experimental Protocol: Synthesis of N-Cbz-D-tert-leucinol

Objective: Preparation of N-Cbz-D-tert-leucinol from D-tert-leucinol.

Reagents:

-

D-tert-Leucinol (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Bicarbonate (

) (2.5 eq) -

Solvent: 1,4-Dioxane / Water (1:1 v/v)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-tert-leucinol (10 mmol) in 25 mL of 1,4-dioxane and 25 mL of water.

-

Basification: Add solid

(25 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -

Addition: Dropwise add Cbz-Cl (11 mmol) over 15 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine (ninhydrin stain active).

-

Workup: Evaporate the dioxane under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Washing: Wash combined organics with 1N HCl (to remove unreacted amine), saturated

, and brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield N-Cbz-D-tert-leucinol as a white solid/oil.

References

-

Sigma-Aldrich. L-tert-Leucinol Product Specification & Optical Rotation Data.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6950340, D-tert-Leucine.

-

ChemicalBook. L-tert-Leucinol Properties and CAS Data.

-

BenchChem. Technical Guide to Cbz-D-Leu-Val-Boc and Related Peptides.

Sources

Technical Guide: Solubility Profile and Purification Strategies for N-Carbobenzoxy-D-tert-leucinol

Executive Summary

N-Carbobenzoxy-D-tert-leucinol (Cbz-D-tert-leucinol) is a critical chiral building block, frequently employed in the synthesis of HIV protease inhibitors (e.g., Atazanavir analogs) and other peptidomimetic drugs. Its structure combines a bulky lipophilic tert-butyl group, a hydrophobic carbobenzoxy (Cbz) protecting group, and a polar primary hydroxyl moiety.

This unique amphiphilic architecture dictates a specific solubility profile: while the compound displays excellent solubility in chlorinated and polar aprotic solvents, its purification is often complicated by its tendency to "oil out" rather than crystallize in intermediate polarity solvents. This guide provides a definitive technical analysis of its solubility landscape to support process optimization, extraction, and recrystallization workflows.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

| Property | Value / Description | Impact on Solubility |

| Chemical Name | N-Carbobenzoxy-D-tert-leucinol | - |

| Molecular Weight | 251.32 g/mol | Moderate MW facilitates dissolution in organic media. |

| Structure | Cbz-NH-CH(t-Bu)-CH₂OH | Cbz Group: Increases lipophilicity ( |

| Physical State | White Crystalline Solid | Low melting point analogs often risk oiling out. |

| Predicted LogP | ~2.5 – 3.0 | Hydrophobic character dominates; water insoluble. |

Solubility Landscape

The following classification is derived from structural analysis and standard process chemistry protocols for Cbz-protected amino alcohols.

Primary Solvents (High Solubility)

Use Case: Reaction media, initial dissolution for transfers.

These solvents disrupt the intermolecular hydrogen bonding of the carbamate and hydroxyl groups, resulting in high solubility (>100 mg/mL) at ambient temperature.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

-

Lower Alcohols: Methanol, Ethanol.

Secondary Solvents (Temperature-Dependent)

Use Case: Recrystallization media, extraction solvents.

These solvents exhibit a steep solubility curve relative to temperature, making them ideal for purification.

-

Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate (iPrOAc).

-

Behavior: Soluble at reflux; moderate-to-low solubility at 0–5°C. Preferred for extraction.

-

-

Ethers: Methyl tert-butyl ether (MTBE).

-

Behavior: Good solubility at room temperature; acts as a weak antisolvent at low temperatures.

-

-

Aromatics: Toluene.

-

Behavior: High solubility at >60°C; excellent crystallization solvent due to slow cooling rates.

-

Antisolvents (Low Solubility)

Use Case: Precipitation, yield maximization.

-

Aliphatic Hydrocarbons:

-Hexane,-

Behavior: The polar carbamate/hydroxyl region is incompatible with these non-polar solvents.

-

-

Water:

-

Behavior: Strictly insoluble. Used as the aqueous phase in extractive workups to remove inorganic salts while the product remains in the organic layer.

-

Process Chemistry Applications

Extraction Protocol (Workup)

The standard isolation of Cbz-D-tert-leucinol from reaction mixtures (e.g., reduction of Cbz-D-tert-leucine) relies on its partition coefficient.

-

System: Ethyl Acetate / Water (or 1M HCl/Brine).

-

Protocol:

-

Quench reaction mixture.

-

Extract with Ethyl Acetate (EtOAc). The product partitions >98% into the EtOAc layer.

-

Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid/Cbz-Cl), then Brine .

-

Dry over MgSO₄ and concentrate.

-

Recrystallization Strategy

Purification by recrystallization is superior to chromatography for scale-up. The "Oiling Out" phenomenon is the primary failure mode due to the bulky tert-butyl group preventing efficient packing.

Recommended Solvent System: Ethyl Acetate /

Recrystallization Workflow Diagram

Figure 1: Step-by-step recrystallization logic designed to prevent "oiling out" (liquid-liquid phase separation).

Solvent Screening Protocol

If the standard EtOAc/Heptane system fails due to specific impurity profiles, perform this gravimetric solubility screen.

Objective: Determine the critical solubility temperature (

| Step | Action | Observation Criteria |

| 1 | Weigh 100 mg of Cbz-D-tert-leucinol into a vial. | Accurate mass recording. |

| 2 | Add 0.5 mL of solvent (e.g., Toluene, IPA). | Calculate Concentration ( |

| 3 | Heat to reflux ( | Clear Solution: Good solubility.Turbid: Poor solubility (Stop). |

| 4 | If clear, cool slowly to 25°C. | Crystals: Ideal system.No Crystals: Too soluble (needs antisolvent).Oil: Solvent too polar or cooling too fast. |

| 5 | If no crystals, add antisolvent (Heptane) in 0.1 mL increments. | Record volume added to reach cloud point. |

Solubility Logic Flow

Figure 2: Rapid decision matrix for classifying solvent utility based on thermal solubility behavior.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]

-

ResearchGate. (2021). Solubility Behavior of N-Carbobenzoxy-L-amino acids in Binary Solvent Systems. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (2004). Synthesis of (S)-tert-Leucinol via Reduction of (S)-tert-Leucine. Organic Syntheses, Coll. Vol. 10, p. 204. Retrieved October 26, 2023, from [Link]

Sources

difference between N-Cbz-D-tert-leucinol and L-tert-leucinol

Technical Whitepaper: Comparative Analysis of N-Cbz-D-tert-Leucinol and L-tert-Leucinol in Chiral Synthesis

Executive Summary In the high-stakes landscape of asymmetric synthesis and drug discovery, the distinction between L-tert-leucinol and N-Cbz-D-tert-leucinol extends far beyond simple stereochemistry. While they share the bulky tert-butyl backbone—crucial for inducing steric hindrance—they serve diametrically opposite roles in the chemical workflow.

L-tert-leucinol (S-configuration) functions primarily as a chiral architect —a naked scaffold used to construct ligands (e.g., oxazolines) that transfer chirality to other molecules. In contrast, N-Cbz-D-tert-leucinol (R-configuration, protected) acts as a chiralwarhead —a protected intermediate designed to be incorporated directly into peptidomimetics (e.g., HIV protease inhibitors) to confer proteolytic resistance. This guide dissects their physicochemical divergences, synthetic pathways, and strategic applications.

Part 1: Molecular Identity & Stereochemical Divergence

The fundamental difference lies in the spatial arrangement of the amino and hydroxyl groups relative to the tert-butyl anchor, and the chemical state of the nitrogen atom.

Structural Comparison

-

L-tert-Leucinol: Possesses a free, nucleophilic amine and an (S)-configuration. It is ready for immediate condensation with electrophiles (aldehydes, acid chlorides).

-

N-Cbz-D-tert-Leucinol: Possesses a carbamate-protected (inert) nitrogen and an (R)-configuration. It is designed for reactions occurring exclusively at the hydroxyl group (e.g., oxidation to aldehyde).

Figure 1: Stereochemical and functional relationship between the two entities.

Physicochemical Profile

The tert-butyl group ("pivaloyl" effect) renders these molecules exceptionally bulky, restricting bond rotation and enhancing stereoselectivity in downstream reactions.

| Feature | L-tert-Leucinol | N-Cbz-D-tert-Leucinol |

| CAS Number | 112245-13-3 | Derivative of26782-71-8 (D-tert-Leu) |

| Stereochemistry | (S) / L | (R) / D |

| Amino Group | Free (-NH₂), Basic | Protected (-NH-Cbz), Non-basic |

| Physical State | White crystalline solid | Viscous oil or low-melting solid |

| Melting Point | 30–34 °C | N/A (Often used as crude oil) |

| Optical Rotation | ||

| Solubility | Alcohols, DCM, polar organic solvents | DCM, EtOAc, insoluble in water |

Part 2: Synthetic Pathways[2]

The synthesis of these two molecules reflects their differing end-uses. L-tert-leucinol is typically a "one-pot" reduction, while the N-Cbz variant requires a sequence that preserves the "D" stereocenter while masking the nitrogen.

Synthesis of L-tert-Leucinol (Reduction)

The standard protocol involves the reduction of L-tert-leucine using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex. The steric bulk of the tert-butyl group requires vigorous conditions compared to standard amino acids.

Synthesis of N-Cbz-D-tert-Leucinol (Protection → Reduction)

To obtain the protected D-isomer, one must start with D-tert-leucine. Direct reduction is avoided to prevent amine poisoning of the catalyst or side reactions.

-

Protection: D-tert-leucine is treated with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

-

Activation: The carboxylic acid is activated (e.g., mixed anhydride).

-

Reduction: Selective reduction of the activated acid to the alcohol (often using NaBH₄).

Figure 2: Divergent synthetic workflows for L-free vs. D-protected forms.

Part 3: Strategic Applications in Drug Development

L-tert-Leucinol: The Chiral Auxiliary

Because of the massive steric bulk of the tert-butyl group, L-tert-leucinol is the gold standard for synthesizing Evans Auxiliaries and Box/PyBox Ligands .

-

Mechanism: The free amine condenses with nitriles or imidates to form oxazolines.

-

Utility: These ligands coordinate with metals (Cu, Zn, Ir) to catalyze asymmetric reactions (Diels-Alder, Cyclopropanation) with high enantiomeric excess (ee > 99%).

N-Cbz-D-tert-Leucinol: The Peptidomimetic Isostere

In medicinal chemistry, particularly for antivirals (e.g., HIV protease inhibitors), the "D" configuration is vital because mammalian proteases generally do not recognize D-amino acids, increasing the drug's metabolic stability (half-life).

-

Role: Serves as a stable precursor for hydroxyethylamine isosteres .

-

Workflow: The alcohol is oxidized to an aldehyde (using Swern or Dess-Martin conditions), which then undergoes a Wittig reaction or Grignard addition. The Cbz group ensures the amine remains inert during these harsh oxidation/addition cycles.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Cbz-D-tert-Leucinol (Self-Validating)

This protocol minimizes racemization and ensures high yield via the Mixed Anhydride method.

Reagents: D-tert-Leucine (10 mmol), Cbz-Cl (11 mmol), N-Methylmorpholine (NMM), Isobutyl chloroformate (IBCF), NaBH₄, THF/Water.

-

Protection: Dissolve D-tert-Leucine in 1N NaOH (20 mL). Cool to 0°C. Simultaneously add Cbz-Cl (1.1 eq) and 1N NaOH to maintain pH ~10. Stir 2h. Acidify with HCl, extract with EtOAc. Dry and concentrate to yield N-Cbz-D-tert-Leucine .

-

Activation: Dissolve the N-Cbz intermediate in dry THF under Argon. Cool to -15°C. Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir 15 min to form the mixed anhydride (white precipitate of NMM·HCl forms).

-

Reduction: Filter off the precipitate (rapidly) or add the suspension directly to a solution of NaBH₄ (2.5 eq) in water at 0°C. Critical Step: Gas evolution (CO₂) will be vigorous.

-

Workup: Quench with 1N HCl. Extract with EtOAc.[1] Wash with NaHCO₃ and Brine.

-

Validation:

-

TLC: Rf ~0.4 (1:1 Hexane/EtOAc). Stain with PMA (phosphomolybdic acid).

-

NMR: Confirm doublet for NH (carbamate) and disappearance of acid proton.

-

Protocol B: Quality Control & Chiral Purity

To ensure the "D" form has not racemized during synthesis, derivatize a small aliquot with Mosher's acid chloride and analyze via ¹⁹F-NMR, or use Chiral HPLC.

-

Column: Chiralcel OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Expectation: L-isomer elutes distinctively from the D-isomer.

References

-

Sigma-Aldrich. L-tert-Leucinol Product Specification & Properties (CAS 112245-13-3).

-

National Institutes of Health (PubChem). D-tert-Leucine Compound Summary (CAS 26782-71-8).

-

BenchChem. Technical Guide to Cbz-D-Leu-Val-Boc and Synthetic Intermediates.

-

ChemicalBook. N-Cbz-D-Leucine Properties and Safety Data.

-

American Chemical Society (JACS). Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds. (Demonstrates use of tert-leucine derivatives in C-H activation).

Sources

safety data sheet SDS for n-Carbobenzoxy-d-tert-leucinol

Technical Safety Guide: N-Carbobenzoxy-D-tert-leucinol Safe Handling, Risk Assessment, and Operational Protocols for Chiral Intermediates[1][2]

Part 1: Compound Identification & Molecular Logic

1.1 Chemical Identity This guide addresses N-Carbobenzoxy-D-tert-leucinol , a specialized chiral building block used primarily in the synthesis of peptide mimetics and protease inhibitors.[1][2] Due to its specific stereochemistry (D-isomer) and bulky side chain (tert-butyl), it is often employed to induce conformational constraints or metabolic stability in drug candidates.[1][2]

-

IUPAC Name: Benzyl ((R)-1-hydroxy-3,3-dimethylbutan-2-yl)carbamate[1][2]

-

Molecular Formula: C₁₄H₂₁NO₃[2]

-

Core Structure: A carbamate-protected amino alcohol featuring a steric tert-butyl group.[1][2]

1.2 Physicochemical Property Matrix Note: As a specialized research intermediate, specific experimental constants are often unpublished.[1] The values below represent a high-confidence predictive model based on structure-activity relationships (SAR) with the L-enantiomer and analogous carbamates.

| Property | Value / Prediction | Operational Implication |

| Physical State | Viscous Oil or Low-Melting Solid | May require warming (30–40°C) for transfer; handle as a liquid for weighing.[1][2] |

| Solubility | High in DCM, EtOAc, MeOH; Low in Water | Use organic solvents for spill cleanup; aqueous wash ineffective for decontamination.[1][2] |

| Chirality | D-Enantiomer (R-configuration) | Critical: Do not cross-contaminate with L-isomer stocks; check optical rotation before GMP use. |

| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[2] |

Part 2: Hazard Identification & Risk Assessment

2.1 Predictive Toxicology (SAR Analysis) In the absence of a compound-specific tox-study, we apply the Precautionary Principle based on its functional moieties: the carbamate (potential irritant) and the amino-alcohol backbone.[1][2]

-

Primary Hazards (GHS Classification - Derived):

-

Sensitization Potential: Carbamates can act as sensitizers.[1][2] Prolonged exposure may induce allergic dermatitis.[1][2]

2.2 Functional Group Risk Analysis (Graphviz)

Figure 1: Functional group analysis highlighting the chemical basis for handling risks.[1][2] The lipophilic nature of the tert-butyl group increases skin permeation potential.[1][2]

Part 3: Critical Handling Protocols

3.1 The "Self-Validating" Handling Workflow To ensure safety and data integrity, follow this closed-loop protocol. This system prevents exposure and protects the chiral purity of the substance.[1]

Step 1: Engineering Controls

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]

-

Secondary: If the substance is an oil, use a positive-displacement pipette to prevent dripping.[1][2]

Step 2: Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for viscous oils that can splash.

Step 3: Transfer & Weighing Protocol

-

Equilibrate: Allow container to reach room temperature before opening to prevent condensation (water acts as a nucleophile in subsequent coupling steps).[1][2]

-

Solubilization (Recommended): Instead of weighing the viscous oil/solid directly, dissolve the entire stock in a known volume of dry DCM or DMF to create a standardized stock solution.[1]

-

Why? Reduces physical handling of the potent solid/oil and increases dosing accuracy.[1]

-

-

Decontamination: Wipe threads of the stock bottle with a dry Kimwipe before closing.[1] Discard wipe immediately into solid hazardous waste.[1]

Part 4: Emergency Response Architecture

4.1 Incident Decision Tree This diagram guides the immediate response to exposure or release.[1]

Figure 2: Emergency response logic. Note the specific instruction NOT to use solvents on skin, as this accelerates absorption of the lipophilic carbamate.

4.2 Fire Fighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][2]

-

Hazardous Combustion: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[2] Firefighters must wear SCBA.[1][2]

Part 5: Storage & Disposal

5.1 Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1][2] The carbamate linkage is generally stable, but the primary alcohol is susceptible to oxidation over long periods.[1]

-

Segregation: Keep away from strong acids (cleaves Cbz) and strong oxidizers.[1][2]

5.2 Waste Disposal Logic

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

-

Protocol:

-

Dissolve waste material in a combustible solvent (Acetone/Ethanol).[1][2]

-

Transfer to a labeled "Organic Waste - Halogen Free" container (unless dissolved in DCM).[1][2]

-

Do not dispose of down the drain. The bulky tert-butyl group makes this compound resistant to biodegradation in water treatment systems.[1]

-

References

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 12136, Benzyl carbamate (Structural Analog Hazard Data).[1][2] Retrieved from [Link][2]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2] Retrieved from [Link][2]

Sources

- 1. Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 112245-13-3 CAS MSDS ((S)-TERT-LEUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sourcing and Quality Assurance of High-Purity N-Carbobenzoxy-D-tert-leucinol

Executive Summary

N-Carbobenzoxy-D-tert-leucinol (Cbz-D-tert-leucinol) is a specialized chiral building block used primarily in the synthesis of peptide mimetics, chiral auxiliaries, and HIV protease inhibitors. Unlike its L-isomer counterpart, which is a standard commodity in peptide chemistry, the D-isomer represents a sourcing challenge due to lower commercial availability and higher susceptibility to supply chain variability.

This guide provides a technical framework for researchers and procurement professionals to:

-

Validate Chemical Identity: Distinguish the target D-isomer from the common L-isomer using rigorous analytical standards.

-

Evaluate Suppliers: Assess vendors based on their ability to handle the steric bulk of the tert-butyl group without compromising enantiomeric purity.

-

Implement Quality Control: Establish a self-validating QC protocol to detect specific impurities like unreacted amine and racemized byproducts.

Chemical Profile & Critical Quality Attributes (CQAs)

To source high-purity material, one must first define "purity" in the context of this specific molecule. The bulky tert-butyl group creates unique steric properties that define its utility but also complicate its synthesis and analysis.

Identity & Nomenclature

-

IUPAC Name: Benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate

-

Common Name: N-Cbz-D-tert-leucinol; Z-D-tert-leucinol

-

Precursor CAS (D-tert-leucinol): 112245-09-7

-

Molecular Formula: C₁₄H₂₁NO₃

-

Molecular Weight: 251.32 g/mol

Critical Quality Attributes (CQAs)

The following specifications are non-negotiable for pharmaceutical-grade applications:

| Attribute | Specification | Technical Rationale |

| Enantiomeric Excess (ee) | ≥ 99.5% | The D-isomer is often used to induce specific chiral conformations. < 0.5% L-isomer contamination can lead to diastereomeric impurities in downstream coupling. |

| Chemical Purity (HPLC) | ≥ 98.0% | Removes risks of truncated peptides or side-reactions during subsequent coupling steps. |

| Residual Free Amine | ≤ 0.5% | Unreacted D-tert-leucinol competes in coupling reactions, leading to chain termination or incorrect sequences. |

| Water Content (KF) | ≤ 0.5% | The hydroxyl group is hygroscopic; excess water interferes with activating agents (e.g., EDC/DIC). |

Synthesis & Impurity Profiling[1]

Understanding the synthesis pathway is the only way to predict potential impurities in supplier batches. Most suppliers produce this via the Schotten-Baumann reaction of D-tert-leucinol with Benzyl Chloroformate (Cbz-Cl).

Synthesis Workflow & Impurity Origins

Figure 1: Synthesis pathway illustrating the origin of critical impurities. The steric bulk of the tert-butyl group often requires forcing conditions that can lead to side reactions.

Key Impurity Analysis

-

O-Cbz impurity: The hydroxyl group on the leucinol can react with Cbz-Cl if the pH is too high (>10), forming a carbonate-carbamate byproduct.

-

L-Isomer Contamination: Sourcing low-quality D-tert-leucine (starting material) is the primary cause of low ee%. This cannot be fixed by recrystallization easily.

Supplier Evaluation & Sourcing Strategy

Because N-Cbz-D-tert-leucinol is often a "custom synthesis" item rather than a stock catalog product, the sourcing strategy must shift from "Add to Cart" to "Partner Qualification."

The "Make vs. Buy" Decision Matrix

Figure 2: Decision matrix for sourcing based on scale. For larger scales, buying the precursor (D-tert-leucinol) and protecting in-house often yields better quality control.

Qualified Supply Partners

The following suppliers have demonstrated capabilities in tert-leucine chemistry. Note that "Stock" status fluctuates; inquiry is usually required.

| Supplier Category | Recommended Vendors | Capability Notes |

| Primary Manufacturers | Daicel Chiral Technologies , Strem | High expertise in chiral separation. Often the source of the highest ee% material. |

| Catalog Distributors | Alfa Chemistry , ChemScene | Good for <50g quantities. Likely to list the D-isomer precursor (CAS 112245-09-7) and offer custom conversion. |

| Bulk Specialists | Angene Chemical | Suitable for kg-scale, but requires rigorous third-party QC validation of the COA. |

Warning: Many generalist vendors list the L-isomer (CAS 112245-13-3) by default. Always verify the stereochemistry explicitly in the quote.

Quality Control Protocol (Self-Validating)

Do not rely solely on the Supplier COA. The following protocol validates the material upon receipt.

Step-by-Step Validation Workflow

Step 1: Visual Inspection & Solubility

-

Expectation: White to off-white crystalline solid or viscous oil (depending on purity/polymorph).

-

Test: Dissolve 10mg in 1mL Methanol. Solution must be clear. Turbidity indicates inorganic salts (NaCl) from the Schotten-Baumann workup.

Step 2: Chiral HPLC (The "Gold Standard")

-

Objective: Quantify enantiomeric excess.

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Cbz aromatic ring).

-

Validation: Inject a racemic standard (mix of D and L) first to establish separation. Then inject the sample. The L-isomer peak should be < 0.5%.

Step 3: 1H-NMR Verification

-

Solvent: CDCl₃.

-

Key Signals:

-

tert-Butyl group: Singlet (~0.9 ppm, 9H). If this is split or shifted, suspect leucine (non-tert) contamination.

-

Benzylic protons: Singlet/Doublet (~5.1 ppm, 2H).

-

Aromatic Ring: Multiplet (7.3-7.4 ppm, 5H).

-

Handling & Storage

-

Stability: The carbamate (Cbz) is stable to acids and bases but sensitive to hydrogenolysis.

-

Storage: Store at +2°C to +8°C. Desiccate.

-

Precaution: Avoid storing near strong acids (HCl/Dioxane) which can induce slow deprotection or rearrangement.

References

-

PubChem. Compound Summary: tert-Leucinol (Isomers). National Library of Medicine. Available at: [Link]

Stability Profile of Z-D-tert-Leucinol: A Technical Guide

Executive Summary

Z-D-tert-leucinol (Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate) exhibits a robust stability profile under ambient laboratory conditions (20–25°C), primarily due to the steric protection afforded by the tert-butyl side chain and the chemical inertness of the benzyloxycarbonyl (Z) protecting group.

While the molecule is resistant to spontaneous hydrolysis and racemization in air, it possesses specific vulnerabilities regarding oxidation (primary alcohol moiety) and acid-catalyzed deprotection . Long-term storage requires mitigation of moisture and light exposure to maintain high enantiomeric excess (>99% ee) and chemical purity.

Verdict:

-

Short-Term Stability (Days/Weeks): Stable at Ambient Temperature (20–25°C).

-

Long-Term Storage (>6 Months): Recommended 2–8°C, desiccated, protected from light.

Physicochemical Identity

The stability of Z-D-tert-leucinol is dictated by its three functional components: the lipophilic Z-group, the bulky tert-butyl anchor, and the reactive primary alcohol.

| Parameter | Specification |

| Chemical Name | Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate |

| CAS Number | Derived from 112245-13-3 (L-isomer) / 112245-09-7 (D-isomer) |

| Molecular Formula | |

| Molecular Weight | 251.32 g/mol |

| Physical State | Viscous oil or low-melting waxy solid (depending on purity) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water |

| Melting Point | ~30–40°C (Free amine); Z-derivative typically higher or viscous oil |

| pKa | ~12.9 (Alcohol), Carbamate NH is non-basic |

Stability Analysis: Mechanistic Deep Dive

Stereochemical Stability (The "Steric Anchor" Effect)

Unlike alanine or phenylalanine derivatives, Z-D-tert-leucinol is exceptionally resistant to racemization .

-

Mechanism: Racemization typically proceeds via proton abstraction at the

-carbon, forming a planar enolate intermediate. -

Impact of tert-Butyl: The bulky tert-butyl group (

) creates severe steric crowding around the

Hydrolytic Stability (The Carbamate Linkage)

The Benzyloxycarbonyl (Z) group functions as a carbamate.

-

Ambient Conditions: The carbamate linkage (

) is stable to atmospheric moisture and neutral/basic aqueous environments at room temperature. -

Vulnerability: It is susceptible to strong acids (e.g., HBr/AcOH) or hydrogenolysis (

), which are used for intentional deprotection. Spontaneous hydrolysis in air is negligible.

Oxidative Stability (The Primary Alcohol)

The primary alcohol (

-

Risk: Slow oxidation by atmospheric oxygen to the corresponding aldehyde (Z-D-tert-leucinal) or carboxylic acid (Z-D-tert-leucine).

-

Mitigation: While this reaction is kinetically slow without a catalyst, prolonged exposure to light and air can accelerate it. This necessitates storage under inert gas (Argon/Nitrogen) for long-term banking.

Degradation Pathways

The following diagram illustrates the potential degradation routes. While the molecule is stable under ambient conditions, stress factors (Heat, Acid, Oxidants) trigger these specific pathways.

Figure 1: Potential degradation pathways of Z-D-tert-leucinol under stress conditions.[1]

Handling & Storage Protocols

To ensure integrity for drug development applications, follow this self-validating storage protocol.

Storage Protocol[5][6]

-

Container: Amber glass vial (borosilicate) with a Teflon-lined screw cap.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature: Store at 2–8°C (Refrigerator).

-

Note: Can be shipped at ambient temperature (20–25°C) for up to 14 days without significant degradation.

-

-

Desiccation: Store secondary container over silica gel to prevent moisture absorption (hygroscopicity of the alcohol group).

Handling Precautions

-

Thawing: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold product, which causes cloudiness and potential hydrolysis over time.

-

Solvent Compatibility: Avoid dissolving in acetone or ketones for long periods if trace acid is present, as this can lead to acetal formation with the alcohol group. Preferred solvents: Methanol, Dichloromethane, Ethyl Acetate.

Quality Control & Analytical Methods

Verify the stability of your lot using these standard methods.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Z-group aromatic ring).

-

Acceptance Criteria: Main peak >98.0%.

Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Target: Confirm absence of L-isomer (Z-L-tert-leucinol).

1H-NMR Validation Points

-

Z-Group: Multiplet at

7.35 ppm (5H, aromatic) and singlet at -

tert-Butyl: Strong singlet at

0.9–1.0 ppm (9H). -

Alpha-Proton: Multiplet around

3.5–3.8 ppm. -

Degradation Check: Look for aldehyde proton signals (

9–10 ppm) indicating oxidation.

References

-

Sigma-Aldrich. (n.d.). L-tert-Leucinol Product Specification & Safety Data Sheet. Retrieved from

-

ChemicalBook. (2025). (S)-tert-Leucinol Properties and Melting Point Data. Retrieved from

-

TCI Chemicals. (2024). L-tert-Leucinol Storage and Handling Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2020). Stability of Amino Acids and Derivatives in Biological Matrices. Retrieved from

-

Organic Syntheses. (2004). Synthesis of Enantiopure tert-Leucinol Derivatives. Org. Synth. 2004, 81, 178. Retrieved from

Sources

Methodological & Application

Application Note: Leveraging Steric Bulk for High-Fidelity Asymmetric Synthesis using N-Cbz-D-tert-leucinol

Executive Summary

This guide details the strategic application of N-Cbz-D-tert-leucinol (CAS: 106932-83-8) as a precursor to high-performance chiral auxiliaries. While valine and phenylalanine-derived auxiliaries are common, the tert-leucine scaffold offers superior diastereoselectivity due to the extreme steric bulk of the tert-butyl group. This note covers the conversion of the N-Cbz precursor into the active 4-tert-butyl-2-oxazolidinone (Evans Auxiliary) , its subsequent use in asymmetric alkylation, and the non-destructive recovery of the chiral controller.

Key Advantages:

-

Steric Locking: The tert-butyl group creates a "steric wall" that virtually eliminates rotational freedom in transition states, often boosting diastereomeric excess (de) from >90% (Valine) to >98% (tert-Leucine).

-

Atom Economy: The N-Cbz protecting group serves a dual purpose: protecting the amine during storage and providing the carbonyl carbon required for oxazolidinone ring closure, eliminating the need for phosgene gas.

Mechanism of Action: The Steric "Wall"

The efficacy of N-Cbz-D-tert-leucinol relies on the conversion to its oxazolidinone form. Once acylated, the auxiliary controls the geometry of the enolate.

In the Zimmerman-Traxler transition state :

-

Chelation Control: The lithium cation coordinates between the enolate oxygen and the auxiliary's carbonyl oxygen, locking the conformation.

-

Steric Blocking: The bulky tert-butyl group at the C4 position forces the electrophile to approach from the opposite face (the Re face for D-isomers).

-

Dipole Minimization: The auxiliary orients itself to minimize dipole interactions, further rigidifying the transition state.

Workflow Visualization

The following diagram illustrates the complete lifecycle of the auxiliary, from the N-Cbz precursor to the final chiral product.

Figure 1: Complete synthetic cycle utilizing N-Cbz-D-tert-leucinol. Note the recycling loop, critical for cost-efficiency.

Experimental Protocols

Phase 1: Activation (Cyclization to Oxazolidinone)

This step converts the N-Cbz precursor into the active Evans auxiliary. We utilize a base-mediated cyclization which is safer than phosgene methods and uses the Cbz group as the carbonyl source.

Reagents:

-

N-Cbz-D-tert-leucinol (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (0.1 - 0.2 equiv catalytic) or Sodium Hydride (NaH) (1.1 equiv for stoichiometric)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve N-Cbz-D-tert-leucinol in anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Slowly add NaH (60% dispersion in mineral oil). Caution: Hydrogen gas evolution.

-

Cyclization: Allow the reaction to warm to room temperature and reflux for 2-4 hours. The alkoxide attacks the carbamate carbonyl, displacing benzyl alcohol.

-

Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexanes/EtOAc to remove the benzyl alcohol byproduct.

-

Target: (S)-4-tert-butyl-2-oxazolidinone.[]

-

QC Check: ¹H NMR should show loss of benzyl protons (approx 5.1 ppm and 7.3 ppm aromatic).

-

Phase 2: Asymmetric Alkylation

This protocol demonstrates the installation of a methyl group with high stereocontrol.

Reagents:

-

(S)-4-tert-butyl-2-oxazolidinone (from Phase 1)

-

n-Butyllithium (n-BuLi)

-

Propionyl Chloride (Acylating agent)

-

LDA or NaHMDS (Base for enolization)

-

Methyl Iodide (Electrophile)

Step A: N-Acylation

-

Dissolve auxiliary in THF at -78°C.

-

Add n-BuLi (1.1 equiv) dropwise. Stir 15 min.

-

Add Propionyl Chloride (1.2 equiv). Stir 30 min at -78°C, then warm to 0°C.

-

Quench and isolate the N-propionyl oxazolidinone.

Step B: Enolization and Alkylation

-

Enolate Gen: Dissolve N-propionyl intermediate in THF at -78°C. Add NaHMDS (1.1 equiv). The lithium enolate forms exclusively in the Z-geometry due to chelation.

-

Addition: Add Methyl Iodide (3-5 equiv).

-

Reaction: Stir at -78°C for 2-4 hours. Crucial: Do not let the temperature rise above -50°C to prevent enolate equilibration.

-

Workup: Quench with acetic acid/THF at -78°C. Standard extraction.

-

Result: The tert-butyl group blocks the top face; the methyl group enters from the bottom face.

-

Phase 3: Reductive Cleavage (Product Release)

To obtain the chiral alcohol (common for drug intermediates).

Protocol:

-

Dissolve the alkylated product in THF/Water (9:1).

-

Add NaBH₄ (4 equiv).

-

Stir at 0°C to RT.

-

Result: The auxiliary is cleaved (and can be recovered via chromatography) and the chiral primary alcohol is released.

Data Summary & Troubleshooting

| Parameter | Valine-Derived Auxiliary | tert-Leucine-Derived Auxiliary | Notes |

| Steric Bulk | Isopropyl (Medium) | tert-Butyl (Large) | t-Butyl prevents rotation more effectively. |

| Typical de% | 90 - 95% | > 98% | Critical for late-stage drug synthesis. |

| Crystallinity | Moderate | High | t-Leu derivatives crystallize easily, aiding purification. |

| Cost | Low | Moderate/High | Offset by higher yields and lack of inseparable isomers. |

Troubleshooting Guide:

-

Low Yield in Cyclization: Ensure anhydrous conditions. Water kills the alkoxide intermediate before it can attack the carbamate.

-

Erosion of ee during Alkylation: Temperature control failure. If the reaction warms > -50°C during enolization, the chelated Lithium structure may loosen.

-

Incomplete Cleavage: Steric bulk works both ways; it hinders the attack of the cleaving reagent. Increase reaction time or use LiBH₄ instead of NaBH₄ for stubborn substrates.

References

-

Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[3][4] (Foundational work on oxazolidinone auxiliaries).

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, Coll. Vol. 8, p.339. (Detailed standard protocols for acylation and alkylation).

- Ager, D. J., et al. (1996). "Methods for the Synthesis of Chiral Oxazolidinones." Aldrichimica Acta.

-

Sigma-Aldrich. "Product Specification: N-Cbz-D-tert-leucinol." (For physical property verification).

(Note: While N-Cbz-D-tert-leucinol is the starting material, the primary chemical literature cited refers to the "Evans Auxiliary" class of chemistry, as the leucinol derivative is the direct precursor to the 4-tert-butyl-2-oxazolidinone described in these seminal papers.)

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone synthesis [organic-chemistry.org]

- 4. De Novo Design and Asymmetric Synthesis of a C‑1/2 Benzodioxin Fused Glycoside Analogue of Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of Chiral tert-Butyl Oxazolines from N-Cbz-D-tert-Leucinol

Executive Summary

This application note details the protocol for converting N-Cbz-D-tert-leucinol into high-value chiral oxazoline ligands (specifically tert-butyl substituted Bis(oxazolines) or BOX/PyBOX ligands).

While N-Cbz-D-tert-leucinol is the preferred commercial form due to its superior shelf-stability and resistance to hygroscopy compared to the free amino alcohol, the Cbz (benzyloxycarbonyl) group must be removed prior to oxazoline ring formation. This guide provides a seamless, two-stage workflow:

-

Activation: Quantitative deprotection of the N-Cbz precursor.

-

Cyclization: Zinc-mediated condensation with nitriles (Witte-Seeliger modification) to form the oxazoline pharmacophore.

Target Audience: Medicinal chemists and process engineers focusing on asymmetric catalysis (e.g., Cu-catalyzed cyclopropanation, Diels-Alder).

Strategic Precursor Selection

The choice of N-Cbz-D-tert-leucinol over free D-tert-leucinol is driven by practical handling requirements in the lab:

| Feature | N-Cbz-D-tert-leucinol | Free D-tert-leucinol |

| Physical State | Crystalline Solid | Waxy Solid / Hygroscopic Oil |

| Shelf Stability | High (Years at RT) | Low (Absorbs |

| Purity Profile | Typically >99% | Variable (Oxidation prone) |

| Handling | Open air compatible | Requires inert atmosphere |

Scientific Rationale: The bulky tert-butyl group at the C4 position of the oxazoline ring is critical for enforcing steric influence in asymmetric catalysis. Starting with the enantiopure D-isomer ensures the formation of ligands that direct stereochemistry towards specific spatial quadrants.

Experimental Protocols

Phase 1: Precursor Activation (Cbz-Deprotection)

Objective: To isolate chemically pure D-tert-leucinol without racemization.

Mechanism: Palladium-catalyzed hydrogenolysis cleaves the benzyl carbamate, releasing toluene and

Materials

-

Substrate: N-Cbz-D-tert-leucinol (10.0 mmol, 2.51 g)

-

Catalyst: 10% Pd/C (500 mg, ~20 wt% loading)

-

Solvent: Methanol (anhydrous, 30 mL)

-

Reagent: Hydrogen gas (

, balloon pressure)[1]

Protocol

-

Setup: In a 100 mL round-bottom flask, dissolve N-Cbz-D-tert-leucinol in methanol.

-

Purge: Add the Pd/C catalyst carefully. Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Reaction: Evacuate and backfill with Hydrogen (

) via a balloon. Stir vigorously at Room Temperature (25°C) for 4–6 hours.-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

) should disappear; the free amino alcohol will stay at the baseline or stain with Ninhydrin.

-

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH (2 x 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Yield: Quantitative (>98%).[2]

-

Product: D-tert-leucinol (Clear, viscous oil or low-melting solid). Use immediately in Phase 2.

-

Phase 2: Oxazoline Ring Formation (Zinc-Mediated)

Objective: Synthesis of a Bis(oxazoline) ligand (e.g., Ph-BOX) via condensation.

Mechanism: The Witte-Seeliger reaction utilizes Lewis acid activation (

Materials

-

Substrate: D-tert-leucinol (from Phase 1, ~10 mmol)

-

Coupling Partner: Isophthalonitrile (for Ph-BOX) or 2,6-Pyridinedicarbonitrile (for PyBOX) (5.0 mmol)

-

Catalyst: Zinc Chloride (

, anhydrous, 0.5 mmol, 5 mol%) -

Solvent: Chlorobenzene (anhydrous, 25 mL)

Protocol

-

Mixture Preparation: In a dry pressure tube or flask equipped with a reflux condenser, combine the nitrile (5.0 mmol), D-tert-leucinol (11.0 mmol, slight excess), and anhydrous

. -

Solvation: Add Chlorobenzene. Ensure the system is under an inert atmosphere (

or Ar). -

Cyclization: Heat the mixture to reflux (130–135°C) for 24–48 hours.

-

Note: Ammonia (

) is evolved during this process. A trap or ventilation is required.

-

-

Workup: Cool to room temperature. Dilute with Dichloromethane (

, 50 mL) and wash with water (2 x 30 mL) to remove Zinc salts. -

Purification: Dry the organic phase over

, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, typically Hexane/EtOAc gradients).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation flow from the protected precursor to the active ligand system.

Figure 1: Synthetic workflow from N-Cbz-protected precursor to functional Bis(oxazoline) ligand.

Quality Control & Validation

To ensure the integrity of the synthesized ligand, the following QC parameters must be met:

| Test | Acceptance Criteria | Purpose |

| 1H NMR | Distinct doublet (~4.0-4.5 ppm) for oxazoline ring protons. Absence of benzylic protons (from Cbz). | Confirm structure and deprotection. |

| Chiral HPLC | >99% ee | Verify no racemization occurred during reflux. |

| Appearance | White to off-white crystalline solid | Indicates removal of oxidized impurities. |

| Water Content | <0.1% (Karl Fischer) | Critical for moisture-sensitive catalytic applications. |

References

-

Evans, D. A., et al. (1993). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions. Journal of the American Chemical Society.[3]

-

Bolm, C., et al. (1991). Synthesis of Optically Active Bis(oxazolines). Chemische Berichte.

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.

-

Desimoni, G., et al. (2006). Pyridine-2,6-bis(oxazolines) as Ligands for Asymmetric Catalysts. Chemical Reviews.

Sources

Application Note: Oxidation of N-Cbz-D-tert-Leucinol to N-Cbz-D-tert-Leucinal

Executive Summary

The oxidation of N-Cbz-D-tert-leucinol (benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate) to its corresponding aldehyde, N-Cbz-D-tert-leucinal , is a pivotal transformation in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and HCV NS3/4A protease inhibitors (e.g., Boceprevir).

This transformation presents two critical challenges:

-

Racemization : The resulting

-amino aldehyde possesses an acidic proton at the chiral center ( -

Steric Hindrance : The bulky tert-butyl group adjacent to the reaction site can retard reaction kinetics, necessitating optimized conditions to ensure full conversion without over-oxidation to the carboxylic acid.

This guide details three validated protocols—Swern , Dess-Martin Periodinane (DMP) , and TEMPO/Bleach —ranked by operational scale and specific laboratory requirements.

Strategic Analysis & Method Selection

The choice of oxidation method depends heavily on the scale of operation and the tolerance for toxic reagents.

| Feature | Swern Oxidation | Dess-Martin (DMP) | TEMPO / NaOCl |

| Scale Suitability | Large Scale (>100g) | Lab Scale (<10g) | Industrial / Green |

| Temperature | Cryogenic (-78°C) | Room Temperature | 0°C to RT |

| Racemization Risk | Low (if T < -60°C) | Very Low | Low (pH dependent) |

| Reagent Cost | Low | High | Low |

| Byproducts | CO, CO₂, DMS (Stench) | Iodinanone (Solid) | NaCl (Brine) |

| Key Advantage | Reliable, standard | Mild, easy workup | Aqueous, catalytic |

Workflow Decision Tree

Figure 1: Decision matrix for selecting the optimal oxidation methodology based on scale and constraints.

Protocol 1: Swern Oxidation (The "Gold Standard")

The Swern oxidation is the most widely cited method for this substrate due to its reliability. However, the bulky tert-butyl group requires strict adherence to temperature protocols to prevent the "activated DMSO" species from decomposing before reacting with the hindered alcohol.

Mechanism & Rationale

The reaction proceeds via an alkoxysulfonium ylide intermediate.[1] The base (Triethylamine or DIPEA) promotes intramolecular elimination to form the aldehyde.

-

Critical Control Point : The base must be added slowly at -78°C. A rapid exotherm or warming above -60°C during base addition is the primary cause of racemization (via enolization).

Materials

-

Substrate : N-Cbz-D-tert-leucinol (1.0 equiv)

-

Activator : Oxalyl Chloride (1.5 equiv)

-

Solvent : DMSO (2.4 equiv), Anhydrous Dichloromethane (DCM) (10-15 mL/g substrate)

-

Base : Triethylamine (TEA) (5.0 equiv), dry.

Step-by-Step Procedure

-

Activation : In a flame-dried 3-neck flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition : Add DMSO (2.4 eq) dissolved in minimal DCM dropwise over 15 minutes.

-

Note: Gas evolution (CO/CO₂) occurs.[2] Maintain internal temp < -70°C. Stir for 15 mins.

-

-

Substrate Addition : Dissolve N-Cbz-D-tert-leucinol (1.0 eq) in DCM. Add dropwise to the reaction mixture over 20 minutes.

-

Observation: The mixture may become cloudy. Stir at -78°C for 45–60 minutes. The steric bulk of the tert-butyl group necessitates this longer activation time compared to simple primary alcohols.

-

-

Elimination (The Danger Zone) : Add TEA (5.0 eq) dropwise over 20 minutes.

-

Crucial: Do not allow temp to rise above -65°C.

-

-

Warming : Stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to 0°C over 30 minutes. The solution will turn clear or slightly yellow.

-

Quench : Pour the cold mixture into ice-cold 1M HCl or saturated NH₄Cl solution.

-

Workup : Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo (bath < 30°C).

Expected Yield : 90-95% Stability : Use immediately or store at -20°C under Argon.

Protocol 2: Dess-Martin Periodinane (DMP)[3][4]

For bench-scale synthesis (<10g) or when strict anhydrous conditions are difficult to maintain, DMP is superior. It operates at room temperature and is essentially neutral, minimizing racemization risks.

Materials

-

Substrate : N-Cbz-D-tert-leucinol (1.0 equiv)

-

Oxidant : Dess-Martin Periodinane (1.2 equiv)

-

Buffer : Sodium Bicarbonate (NaHCO₃) (1.5 equiv) - Optional but recommended to buffer acetic acid byproduct.

-

Solvent : Wet DCM (DMP benefits from trace water to accelerate the mechanism).

Step-by-Step Procedure

-

Preparation : Dissolve N-Cbz-D-tert-leucinol in DCM (10 mL/g). Add solid NaHCO₃.

-

Oxidation : Add DMP (1.2 eq) in a single portion at 0°C.

-

Reaction : Allow to warm to room temperature. Stir for 1–2 hours.

-

Monitoring: TLC (usually 30-50% EtOAc/Hexane) will show the disappearance of the lower-running alcohol spot.

-

-

Quench (The "Seebach" Workup) : Add a 1:1 mixture of Saturated Na₂S₂O₃ (thiosulfate) and Saturated NaHCO₃.

-

Chemistry: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid.

-

-

Separation : Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers.

-

Purification : Flash chromatography on silica gel is rarely needed if the workup is thorough, but if performed, use a short column with neutralized silica (pre-washed with 1% Et₃N/Hexane) to prevent decomposition.

Expected Yield : 92-98% Advantage : Lowest risk of racemization.

Protocol 3: TEMPO / NaOCl (Bleach)[5]

This is the preferred "Green Chemistry" approach for larger batches where chlorinated solvents and sulfur smells (Swern) or iodine waste (DMP) are undesirable.

Materials

-

Substrate : N-Cbz-D-tert-leucinol (1.0 equiv)

-

Catalyst : TEMPO (0.01 – 0.05 equiv)

-

Co-oxidant : KBr (0.1 equiv)

-

Stoichiometric Oxidant : NaOCl (Bleach, commercial 10-13%, 1.1–1.2 equiv)

-

Buffer : NaHCO₃ (to maintain pH 8.6–9.5)

-

Solvent : DCM/Water or Toluene/Water biphasic system.

Step-by-Step Procedure

-

Setup : Dissolve substrate, TEMPO, and KBr in DCM/Water (1:1 ratio). Cool to 0°C .

-

pH Control : It is critical to buffer the aqueous phase with NaHCO₃. If the pH drops below 8, the reaction slows; if it rises above 10, over-oxidation to carboxylic acid occurs.

-

Addition : Add NaOCl solution dropwise over 30 minutes, maintaining internal temp < 10°C.

-

Color Change: The mixture will turn orange/red (oxidized TEMPO) and then fade back to yellow as the cycle completes.

-

-

Completion : Stir for an additional 15 minutes. Quench excess bleach with Na₂SO₃ (check with starch-iodide paper).

-

Workup : Separate phases. Extract aqueous layer with DCM.[3] Wash organics with brine and dry.[4]

Expected Yield : 85-90% Note : This method requires careful monitoring to prevent over-oxidation to N-Cbz-D-tert-leucine (carboxylic acid).

Purification and Analytic Validation

Aldehydes derived from amino acids are notoriously unstable on silica gel.

-

Purification : If the crude purity is <90%, purify via Flash Chromatography using a gradient of 10%

30% EtOAc in Hexanes.-

Tip: Add 1% Triethylamine to the eluent to neutralize silica acidity.

-

-

Storage : Store at -20°C. If long-term storage is needed, convert to the bisulfite adduct (solid) which can be hydrolyzed back to the aldehyde when needed.

Analytical Data (Reference)

-

Appearance : Colorless to pale yellow oil (often solidifies upon freezing).

-

1H NMR (CDCl3) : Look for the aldehyde proton doublet/singlet around

9.6 ppm. The absence of the broad -OH stretch (3400 cm⁻¹) in IR and appearance of C=O stretch (~1730 cm⁻¹) confirms oxidation. -

Specific Rotation :

values are sensitive to solvent and concentration. Compare strictly with literature values for N-Cbz-D-tert-leucinal (e.g.,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxidation due to steric bulk. | Increase reaction time at the "active" step (e.g., -78°C stir time for Swern). |

| Racemization | Base added too fast (Swern) or pH too high. | Ensure T < -65°C during TEA addition. Switch to DMP. |

| Over-oxidation | Excess oxidant or high temp (TEMPO). | Strictly limit NaOCl equivalents. Use Swern/DMP instead. |

| Decomposition | Acidic silica gel during purification. | Use neutral alumina or Et₃N-treated silica. |

References

-

BenchChem . Application Notes and Protocols: Swern Oxidation of N-Cbz-piperidine-2-methanol. Retrieved from

-

Master Organic Chemistry . Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from

-

Organic Chemistry Portal . Dess-Martin Oxidation. Retrieved from

-

Wikipedia . Swern Oxidation. Retrieved from

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Retrieved from

-

Mao, L., et al. (2011).[5] N-Cbz-protected amino acids reacted... without racemization. Synlett. Retrieved from

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The synthesis of oligomers containing alternating C -glycosyl α-amino acids and proteinogenic α-amino acids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02059F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Note: High-Fidelity Synthesis of Evans Auxiliaries from tert-Leucinol

Executive Summary

This technical guide details the preparation of (S)-4-tert-butyl-2-oxazolidinone, a premier Evans auxiliary derived from tert-leucinol. While benzyl- and isopropyl-substituted auxiliaries are common, the tert-butyl variant offers superior steric bulk, often resulting in higher diastereomeric ratios (dr > 99:1) in subsequent asymmetric alkylations and aldol condensations. This note provides two validated protocols: a Triphosgene-mediated route (Standard Research Scale) and a Carbonyldiimidazole (CDI) route (Safety/Scale-up optimized), complete with critical process parameters and safety frameworks.

Scientific Rationale & Mechanistic Insight

The Steric Advantage

The efficacy of an Evans auxiliary relies on its ability to lock the conformation of the N-acylated intermediate. In the Z-enolate transition state, the tert-butyl group exerts maximum 1,3-allylic strain, forcing the electrophile to approach from the face opposite the auxiliary.

-

Comparison: The tert-butyl group (

-Bu) provides a larger effective steric barrier than the benzyl (

Synthetic Pathway Selection

The formation of the oxazolidinone ring requires a "carbonyl stitch" between the amine and hydroxyl groups of the amino alcohol.

-

Path A (Triphosgene): Utilizes bis(trichloromethyl) carbonate.[1] It is rapid and proceeds at low temperatures, minimizing thermal stress on the chiral center. Risk:[2][3][4][5] Generates phosgene in situ.[4]

-

Path B (CDI): Utilizes 1,1'-carbonyldiimidazole. It is a solid, non-volatile reagent that avoids phosgene generation.[4] Constraint: Often requires heating, which demands strict anhydrous conditions to prevent hydrolysis.

Critical Materials & Safety

Reagents

-

(S)-tert-Leucinol: >98% ee.[3][5][6] Note: Can be prepared from (S)-tert-leucine via NaBH4/I2 reduction if commercial cost is prohibitive.

-

Triphosgene: 98%, store in desiccator.

-

Carbonyldiimidazole (CDI): Reagent grade, moisture sensitive.

-

Dichloromethane (DCM): Anhydrous (distilled over CaH2 or from solvent system).

-

Triethylamine (TEA): Dry, stored over KOH pellets.

Safety Infrastructure (Mandatory)

-

Triphosgene Protocol: Must be performed in a high-efficiency fume hood.[5] A 10% NaOH trap must be connected to the vent line to neutralize any escaping phosgene gas.

-

PPE: Double nitrile gloves, lab coat, safety goggles.

Experimental Protocols

Protocol A: Triphosgene-Mediated Cyclization (Research Standard)

Best for: 1g – 20g scale, high purity requirements.

Reaction Scheme:

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a scrubber containing 10% aqueous NaOH.

-

Solvation: Charge the flask with (S)-tert-leucinol (1.0 equiv) and anhydrous DCM (0.3 M concentration relative to leucinol).

-

Base Addition: Add Triethylamine (2.5 equiv) via syringe. Cool the mixture to 0°C using an ice/water bath.

-

Reagent Addition: Dissolve Triphosgene (0.4 equiv) in a minimal amount of anhydrous DCM in the addition funnel.

-

Critical Step: Add the triphosgene solution dropwise over 30–60 minutes. Rapid addition causes exotherms that may degrade the reagent or vaporize the solvent.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amino alcohol (ninhydrin active) should disappear; the product (UV active, amide stain) should appear.

-

-

Quench: Carefully add saturated aqueous NH4Cl (caution: gas evolution).

-

Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with 1N HCl (to remove TEA), saturated NaHCO3, and brine.

-

Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.

Protocol B: CDI-Mediated Cyclization (Green/Scale-Up)

Best for: >20g scale, safety-restricted labs.

Step-by-Step Procedure:

-

Setup: Dry RBF with reflux condenser and N2 inlet.

-

Mixing: Dissolve (S)-tert-leucinol (1.0 equiv) in anhydrous Toluene or THF (0.5 M).

-

Activation: Add Carbonyldiimidazole (CDI) (1.2 equiv) in one portion at RT.

-

Cyclization: Heat the mixture to reflux (110°C for Toluene, 66°C for THF) for 3–5 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (critical to remove imidazole byproduct) and brine.

-

Isolation: Concentrate and recrystallize as above.

Process Control & Data Analysis

Quantitative Data Summary

| Parameter | Triphosgene Route | CDI Route |

| Typical Yield | 85–95% | 75–88% |

| Reaction Time | 2–3 Hours | 4–6 Hours |

| Temperature | 0°C | Reflux |

| Atom Economy | High | Moderate (Imidazole waste) |

| Safety Profile | High Risk (Phosgene) | Low Risk (Solid reagents) |

| Purification | Recrystallization | Recrystallization |

Analytical Validation

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic tert-butyl singlet (~0.9 ppm, 9H) and the ring protons. The NH proton typically appears as a broad singlet around 5.5–6.5 ppm.

-

Melting Point: 118–120 °C. A sharp melting point indicates high enantiomeric purity.

-

Optical Rotation:

(c=1, CHCl3) for the (S)-enantiomer.

Visualization: Workflow & Safety Logic

The following diagram illustrates the decision logic and safety gates for the Triphosgene protocol, emphasizing the critical quenching step.

Figure 1: Logical workflow for the Triphosgene-mediated synthesis, highlighting critical safety gates (Red) and decision points (Yellow).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Triphosgene | Ensure DCM is strictly anhydrous. Check desiccant in Triphosgene bottle. |

| Oiling Out | Impure Product | Product is highly crystalline. If oil forms, seed with a crystal or scratch glass. Recrystallize from hot EtOAc/Hexanes. |